

DC-S239: A Potent and Selective Histone Methyltransferase SET7 Inhibitor

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Compound of Interest

Compound Name: DC-S239

Cat. No.: B1669904

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **DC-S239**, a potent and selective inhibitor of the histone methyltransferase SET7. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of **DC-S239** as a chemical probe and potential therapeutic agent.

Molecular Structure and Physicochemical Properties

DC-S239 is a small molecule inhibitor with the chemical formula C₁₅H₁₅N₃O₅S.^[1] Its structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of **DC-S239**

| Property | Value | Reference |
|------------------|--|-----------|
| IUPAC Name | Ethyl 2-amino-4-methyl-5-[(3-nitrophenyl)formamido]thiophene-3-carboxylate | [1] |
| CAS Number | 303141-21-1 | [1] |
| Chemical Formula | C15H15N3O5S | [1] |
| Molecular Weight | 349.36 g/mol | [1] |
| Exact Mass | 349.0732 | [1] |
| SMILES | <chem>O=C(C1=C(N)SC(C(NC2=CC=CC2)=O)=O)=C1C)OCC</chem> | [1] |
| InChI Key | SIVTXLSKYVOFHS-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of **DC-S239**

| Property | Value | Reference |
|------------|--|-----------|
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C for long-term stability | [1] |

Biological Activity and Pharmacological Properties

DC-S239 is a potent and selective inhibitor of SET7 (also known as SETD7 or KMT7), a histone methyltransferase that monomethylates histone H3 at lysine 4 (H3K4) and various non-histone proteins.[2][3] Inhibition of SET7 has been implicated in various cellular processes, including cell cycle control, DNA damage response, and gene transcription, making it a target of interest for therapeutic intervention in diseases such as cancer.

Table 3: In Vitro Biological Activity of **DC-S239**

| Target | IC50 (μM) | Assay Type | Reference |
|--------|-----------|-----------------|-----------|
| SET7 | 4.59 | Enzymatic Assay | |
| DNMT1 | >100 | Enzymatic Assay | |
| DOT1L | >100 | Enzymatic Assay | |
| EZH2 | >100 | Enzymatic Assay | |
| G9a | >100 | Enzymatic Assay | |
| NSD1 | >100 | Enzymatic Assay | |
| SETD8 | >100 | Enzymatic Assay | |

Table 4: Cellular Activity of **DC-S239**

| Cell Line | Cancer Type | IC50 (μM) | Assay | Reference |
|-----------|-------------------------------|-----------|--------------------|-----------|
| MCF7 | Breast Cancer | 10.93 | Cell Proliferation | |
| HL-60 | Acute Promyelocytic Leukemia | 16.43 | Cell Proliferation | |
| MV4-11 | Acute Myeloid Leukemia | > 50 | Cell Proliferation | |
| HCT116 | Colorectal Carcinoma | > 50 | Cell Proliferation | |
| DHL4 | Diffuse Large B-cell Lymphoma | > 50 | Cell Proliferation | |

Experimental Protocols

The following are detailed methodologies for key experiments involving the characterization of **DC-S239**, based on the study by Ding et al. (2018).

SET7 Enzymatic Inhibition Assay

This assay determines the in vitro potency of **DC-S239** against the SET7 methyltransferase.

Materials:

- Recombinant human SET7 protein
- Biotinylated histone H3 (1-21) peptide substrate
- S-(5'-adenosyl)-L-homocysteine (SAH)
- AlphaLISA® anti-H3K4me1 acceptor beads
- Streptavidin-coated donor beads
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
- **DC-S239** (dissolved in DMSO)
- 384-well microplate

Protocol:

- Prepare a serial dilution of **DC-S239** in DMSO.
- Add 2.5 µL of the compound solution to the wells of a 384-well plate.
- Add 5 µL of SET7 enzyme and 2.5 µL of biotinylated H3 peptide substrate to each well.
- Initiate the reaction by adding 5 µL of SAH.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5 µL of a solution containing AlphaLISA® acceptor beads.
- Add 5 µL of streptavidin-coated donor beads.
- Incubate the plate in the dark at room temperature for 60 minutes.

- Read the plate on an AlphaScreen-capable plate reader.
- Calculate the IC50 value by fitting the dose-response curve using a suitable software.

Cell Proliferation Assay

This assay evaluates the effect of **DC-S239** on the growth of various cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF7, HL-60, MV4-11, HCT116, DHL4)
- Complete cell culture medium (specific to each cell line)
- **DC-S239** (dissolved in DMSO)
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- 96-well clear-bottom microplates
- Luminometer

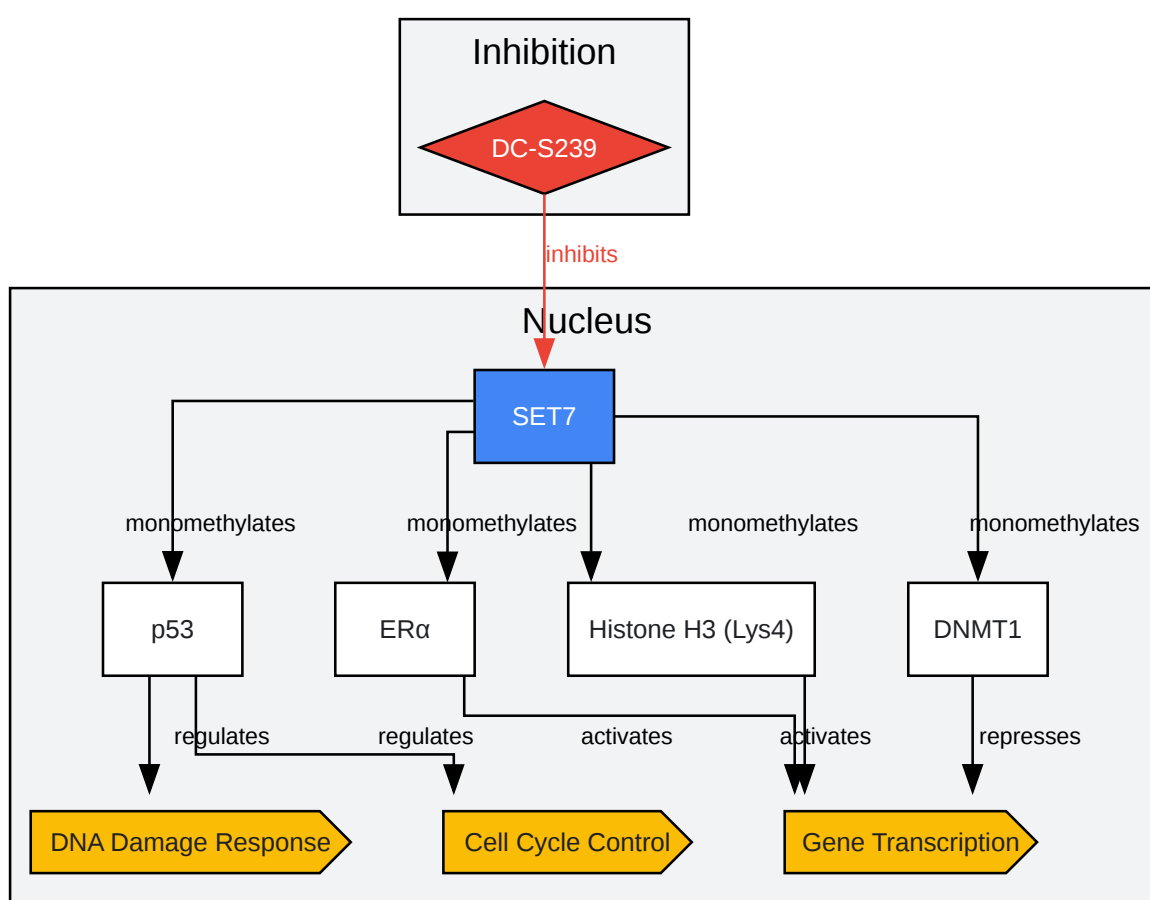
Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare a serial dilution of **DC-S239** in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **DC-S239**.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- After incubation, add 100 µL of CellTiter-Glo® reagent to each well.
- Mix the contents by shaking the plate for 2 minutes.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

- Measure the luminescence using a luminometer.
- Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

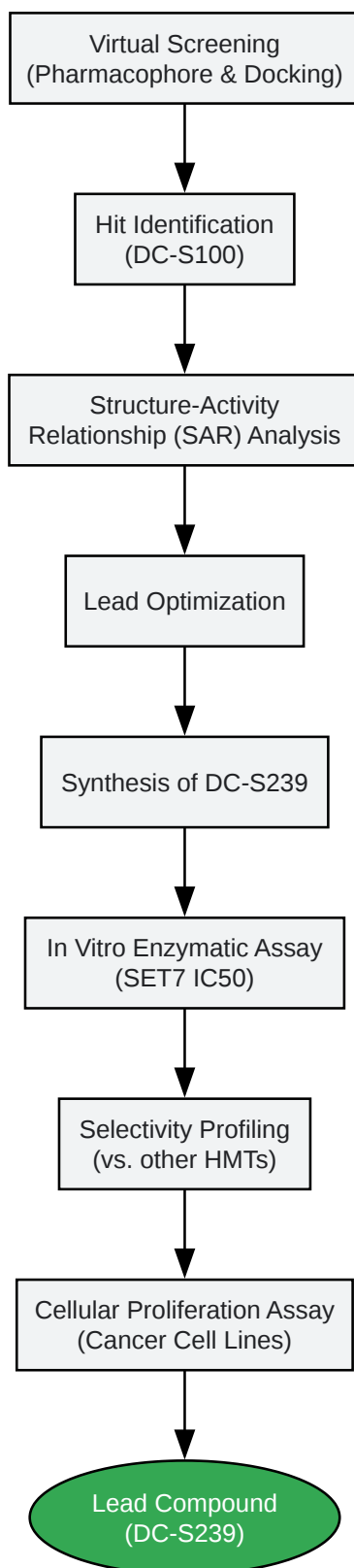
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SET7 signaling pathway and the experimental workflow for the identification and characterization of **DC-S239**.



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Caption: SET7 methylates histone and non-histone proteins, regulating key cellular processes.



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Caption: Workflow for the discovery and characterization of **DC-S239** as a SET7 inhibitor.

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References

- 1. medkoo.com [medkoo.com]
- 2. Identification and Characterizations of Novel, Selective Histone Methyltransferase SET7 Inhibitors by Scaffold Hopping- and 2D-Molecular Fingerprint-Based Similarity Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Set7/9 Impacts *COL2A1* Expression Through Binding and Repression of SirT1 Histone Deacetylation [ouci.dntb.gov.ua]
- To cite this document: BenchChem. [DC-S239: A Potent and Selective Histone Methyltransferase SET7 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669904#dc-s239-molecular-structure-and-properties]

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